2,7-Dichloro-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
InChI Key |
MAPQNQXPLBNGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Heterocyclization
A highly efficient and green synthetic method involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ reduction of the nitro group and subsequent heterocyclization with aldehydes to form the imidazo[4,5-b]pyridine ring system.
Step 1: SNAr Reaction
2-chloro-3-nitropyridine reacts with a primary amine in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for 2 hours to form N-substituted intermediates.Step 2: Reduction
Zinc dust and concentrated hydrochloric acid are added to reduce the nitro group to an amine within 45 minutes at 80 °C, yielding pyridine-2,3-diamine derivatives.Step 3: Heterocyclization
Addition of substituted aldehydes to the reaction mixture and heating at 85 °C for 10 hours promotes cyclization and aromatization, forming the imidazo[4,5-b]pyridine core.
This method yields the target compounds in excellent yields (up to 90%) and requires only one chromatographic purification step, demonstrating high atom economy and adherence to green chemistry principles.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + amine | 2 h | 80 °C | - | SNAr reaction in H2O-IPA (1:1) |
| 2 | Zn dust + conc. HCl | 45 min | 80 °C | ~90 | Nitro reduction to diamine |
| 3 | Substituted aldehydes | 10 h | 85 °C | - | Heterocyclization and aromatization |
Pd- or Cu-Catalyzed Amidation and Cyclization
Alternative methods involve palladium- or copper-catalyzed amidation reactions of 2-halo-3-acylaminopyridines with amines, followed by regiospecific cyclization to form the imidazo[4,5-b]pyridine ring. These methods allow for selective functionalization and are useful for synthesizing various substituted derivatives, including those with chlorine atoms at specific positions.
- Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines.
- Cu- and Pd-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine using ligands to promote cyclization.
These catalytic methods provide regioselectivity and functional group tolerance but often require more complex catalyst systems and ligands.
Halogenation and Alkylation Approaches
For direct preparation of 2,7-dichloro derivatives, halogenation of the imidazo[4,5-b]pyridine core or starting from dichloropyridine precursors is common. The chlorine atoms at positions 2 and 7 can be introduced via:
- Starting from 5,6-dichloropyridine-2,3-diamine intermediates, which undergo cyclization to yield the dichloro-substituted imidazopyridine.
- Alkylation reactions under phase transfer catalysis conditions can modify the chlorine substituents, enabling further derivatization.
These methods are valuable for preparing this compound and its derivatives with potential applications in medicinal chemistry.
Detailed Experimental Findings
Reaction Medium and Catalysts
- The use of a water-isopropanol (H2O-IPA) solvent mixture is critical for promoting the SNAr reaction, reduction, and heterocyclization steps efficiently.
- Zinc dust combined with concentrated hydrochloric acid is an effective reducing agent for the nitro group, significantly reducing reaction time compared to Zn/AcOH systems.
- Polar protic solvents (MeOH, EtOH) provide good yields in the condensation step, whereas aprotic solvents (toluene, 1,4-dioxane) result in lower yields, highlighting the importance of solvent choice.
Reaction Monitoring and Mechanism
- Time-dependent ^1H NMR studies reveal the formation of imine intermediates followed by cyclization and aromatization to the imidazo[4,5-b]pyridine core.
- The reaction proceeds via an electrophile-nucleophile activation mechanism facilitated by the aqueous solvent system, enabling a base-free, green synthesis pathway.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a structure characterized by fused imidazole and pyridine rings, and two chlorine substituents. It has garnered interest for applications in medicinal chemistry and material science.
Research and Studies
- Antiproliferative Activity A study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed strong antiproliferative activity against tested cell lines . Compounds 13 and 19 , bearing a hydroxy group at the para position on the phenyl ring, showed pronounced activity against the majority of tested cell lines, with inhibitory concentrations (IC50 values) ranging from 1.45 to 4.25 μM .
- Inhibitory Activity Researchers designed new isosteric trisubstituted derivatives of several heterocyclic cores, including imidazo[4,5-b]pyridine and tested all of the prepared compounds for their inhibitory activity against recombinant FLT3-ITD and CDK2/E .
- Binding Affinity Interaction studies often focus on its binding affinity with biological targets such as enzymes or receptors. Computational methods like molecular docking and density functional theory calculations are employed to predict how this compound interacts at the molecular level with various biological macromolecules.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The position and number of chlorine atoms significantly affect molecular properties. Key analogs include:
*Estimated based on similar derivatives.
Key Observations :
- LogP and Solubility: Higher halogen content (e.g., dichloro vs. monochloro) increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Anticancer and Anti-Inflammatory Activity
- Diaryl Derivatives : 2,3-Diaryl-3H-imidazo[4,5-b]pyridines exhibit moderate cytotoxicity (IC50: 10–43 μM for COX-1) and selectivity for cancer cell lines like K562 . The 2,7-dichloro variant may lack the diaryl pharmacophore but could retain COX inhibition depending on chlorine's electronic effects.
- Kinase Inhibitors : Chloro-substituted derivatives (e.g., 6-chloro-2-pyrazolyl analogs) target Aurora-A kinase via hinge-binding interactions. The 2,7-dichloro compound’s substituent geometry might disrupt these interactions, reducing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
